An In-depth Technical Guide to the Synthesis of 2-Bromomesitylene: A Historical and Methodological Review
An In-depth Technical Guide to the Synthesis of 2-Bromomesitylene: A Historical and Methodological Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical and current synthetic methodologies for producing 2-bromomesitylene, a key intermediate in various fields of chemical research and development. The document details the evolution of synthetic strategies, from early direct bromination techniques to alternative pathways involving diazonium salts. It is designed to be a practical resource, offering detailed experimental protocols, comparative data, and visual representations of the synthetic routes.
Direct Electrophilic Bromination of Mesitylene (B46885)
The most historically significant and widely employed method for the synthesis of 2-bromomesitylene is the direct electrophilic aromatic substitution of mesitylene with molecular bromine.[1][2] This approach leverages the high electron density of the mesitylene ring, which is activated by three methyl groups, facilitating a facile reaction.
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Molecular bromine is polarized, often with the assistance of a Lewis acid catalyst, although the high reactivity of mesitylene can sometimes render a catalyst unnecessary. The π-electrons of the aromatic ring attack the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. Subsequent deprotonation by a weak base restores the aromaticity of the ring, yielding 2-bromomesitylene and hydrogen bromide as a byproduct.
The direct bromination of mesitylene has been a staple in organic synthesis for many years, with a well-established procedure detailed in Organic Syntheses.[1][2] Over time, various modifications to the reaction conditions have been explored to optimize yield and purity. These variations include conducting the reaction in the dark or in daylight, the use of sulfur bromide and nitric acid, or the application of a metallic manganese catalyst in the absence of a solvent.[1] The choice of solvent has also been investigated, with carbon tetrachloride being traditional, and other systems such as 90% aqueous acetic acid also being reported.[1]
The following table summarizes the quantitative data for the direct bromination of mesitylene as described in the established Organic Syntheses protocol.[1]
| Parameter | Value |
| Starting Materials | |
| Mesitylene | 5.3 moles |
| Bromine | 5.6 moles |
| Carbon Tetrachloride | ~940-1005 mL |
| Reaction Conditions | |
| Temperature | 10-15 °C (during bromine addition) |
| Reaction Time | ~3 hours for addition, 1 hour standing |
| Work-up & Purification | |
| Work-up | Washed with H₂O and 20% NaOH (aq) |
| Purification | Fractional distillation under reduced pressure |
| Product | |
| 2-Bromomesitylene | |
| Yield | 79-82% |
| Boiling Point | 105–107 °C at 16–17 mmHg |
| 132 °C at 62 mmHg | |
| 139 °C at 70 mmHg | |
| 146 °C at 78 mmHg | |
| 157 °C at 100 mmHg |
This protocol is adapted from the procedure published in Organic Syntheses.[1][2]
Materials:
-
Mesitylene (5.3 moles, 636 g)
-
Bromine (5.6 moles, 900 g, 288 mL)
-
Carbon tetrachloride
-
20% Sodium hydroxide (B78521) solution
-
Anhydrous calcium chloride
-
95% Ethanol
-
Sodium metal
Equipment:
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3-L three-necked flask
-
Mechanical stirrer
-
Separatory funnel
-
Short reflux condenser
-
Ice-salt bath
-
Distillation apparatus with a good column
-
Modified Claisen flask for vacuum distillation
Procedure:
-
Reaction Setup: In a 3-L three-necked flask equipped with a mechanical stirrer, a separatory funnel, and a short reflux condenser, dissolve 636 g (5.3 moles) of mesitylene in 375–440 mL of carbon tetrachloride.
-
Bromination: Place the flask in an ice-salt bath to cool the reaction mixture below 10 °C. Prepare a solution of 900 g (5.6 moles) of bromine in 565 mL of carbon tetrachloride and add it to the separatory funnel. Add the bromine solution dropwise to the well-stirred mesitylene solution over approximately 3 hours, maintaining the temperature between 10–15 °C. The evolved hydrogen bromide gas should be led off through the condenser and absorbed in water.
-
Quenching and Work-up: After the bromine addition is complete, allow the light-yellow reaction mixture to stand at room temperature for about one hour. Transfer the solution to a large separatory funnel and wash it with water, followed by two 500-mL portions of 20% sodium hydroxide solution to remove any dissolved hydrobromic acid.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous calcium chloride and filter. Distill the carbon tetrachloride through a good column until the vapor temperature at the top of the column reaches about 120 °C.
-
Removal of Side-Chain Halogenated Byproducts: To the residue, add a solution of 50 g of sodium in about 1 L of 95% ethanol. Boil the mixture under a reflux condenser for about one hour and then let it stand overnight. This step is crucial to remove any traces of side-chain brominated impurities.
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Final Work-up and Extraction: Dilute the ethanolic mixture with approximately 6 L of water. Separate the two layers. Extract the aqueous layer with three or four 500-mL portions of carbon tetrachloride. Combine the extracts with the crude 2-bromomesitylene layer and wash thoroughly with water.
-
Purification: Dry the carbon tetrachloride solution over anhydrous calcium chloride and remove the solvent by distillation. The crude 2-bromomesitylene is then purified by fractional distillation under reduced pressure using a modified Claisen flask. Collect the fraction boiling at 105–107 °C/16–17 mmHg.
The primary side reactions in the direct bromination of mesitylene are polybromination and side-chain (benzylic) bromination.[3]
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Polybromination: Due to the high reactivity of the mesitylene ring, the formation of 2,4-dibromomesitylene and 2,4,6-tribromomesitylene can occur, especially if an excess of bromine is used or if the reaction temperature is not carefully controlled.[3]
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Side-Chain Bromination: Under conditions that favor radical mechanisms, such as exposure to UV light or the presence of radical initiators, bromination can occur on the methyl groups, leading to the formation of compounds like 3,5-bis(bromomethyl)toluene.[3][4] The treatment with sodium ethoxide in the detailed protocol is designed to mitigate these impurities.[1]
